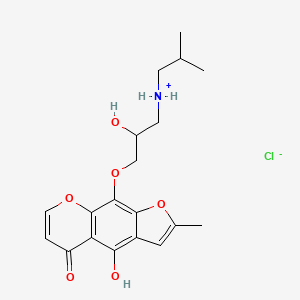
5H-Furo(3,2-g)(1)benzopyran-5-one, 4-hydroxy-9-(2-hydroxy-3-isobutylaminopropoxy)-7-methyl-, hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5H-Furo(3,2-g)(1)benzopyran-5-one, 4-hydroxy-9-(2-hydroxy-3-isobutylaminopropoxy)-7-methyl-, hydrochloride is a useful research compound. Its molecular formula is C19H24ClNO6 and its molecular weight is 397.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
5H-Furo(3,2-g)(1)benzopyran-5-one, 4-hydroxy-9-(2-hydroxy-3-isobutylaminopropoxy)-7-methyl-, hydrochloride is a complex organic compound that belongs to the furobenzopyran class. Its unique structure features a fused ring system composed of furan and benzene moieties, which is further modified with various functional groups that enhance its biological activity. This article delves into the biological activity of this compound, highlighting its synthesis, mechanisms of action, and potential therapeutic applications.
Biological Activity
Research has demonstrated that derivatives of 5H-Furo(3,2-g)(1)benzopyran-5-one exhibit a variety of biological activities, including:
- Antimicrobial Activity : Some derivatives have shown significant antimicrobial properties, making them candidates for further development in treating infections .
- Photosensitizing Effects : Certain compounds within this class have been evaluated for their ability to act as photosensitizers in photodynamic therapy, particularly against cancer cells .
- Enzyme Inhibition : Interaction studies indicate that these compounds can inhibit specific enzymes involved in metabolic pathways, thereby influencing cellular signaling and metabolic processes .
The biological activity of 5H-Furo(3,2-g)(1)benzopyran derivatives can be attributed to several mechanisms:
- Receptor Binding : These compounds may bind to specific receptors or enzymes, modulating their activity and affecting downstream signaling pathways.
- Structural Modifications : The presence of functional groups such as diethylamino and hydroxypropoxy enhances solubility and reactivity, which can improve biological efficacy.
Case Studies
- Antimicrobial Evaluation : A study conducted on various furobenzopyrone derivatives revealed that compounds with specific substitutions exhibited superior antimicrobial effects compared to others. For instance, compound 2e demonstrated higher efficacy than standard antimicrobial agents .
- Photochemotherapeutic Applications : Research has indicated that certain furobenzopyrone derivatives possess significant photosensitizing activity. The effectiveness was found to increase with higher concentrations and longer exposure times to radiation. This property is particularly relevant in the context of cancer treatment where photodynamic therapy is employed .
Synthesis
The synthesis of 5H-Furo(3,2-g)(1)benzopyran derivatives typically involves multiple steps:
- Formation of the Fused Ring System : Initial reactions focus on constructing the core furobenzopyran structure.
- Functional Group Modifications : Subsequent steps introduce various functional groups (e.g., hydroxypropoxy chains), which are crucial for enhancing biological activity.
- Hydrochloride Salt Formation : Converting the compound into its hydrochloride form improves solubility in aqueous solutions, facilitating its use in biological assays .
Comparative Analysis
To better understand the uniqueness of 5H-Furo(3,2-g)(1)benzopyran derivatives compared to other similar compounds, a comparative table is presented below:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 5H-Furo(3,2-g)(1)benzopyran-5-one | Structure | Enhanced solubility due to hydrochloride form |
| Other benzopyran compounds | Structure | Variability in substituents affecting biological activity |
| Coumarin derivatives | Structure | Similar fused ring system with different biological properties |
特性
CAS番号 |
55165-35-0 |
|---|---|
分子式 |
C19H24ClNO6 |
分子量 |
397.8 g/mol |
IUPAC名 |
[2-hydroxy-3-(4-hydroxy-2-methyl-5-oxofuro[3,2-g]chromen-9-yl)oxypropyl]-(2-methylpropyl)azanium;chloride |
InChI |
InChI=1S/C19H23NO6.ClH/c1-10(2)7-20-8-12(21)9-25-19-17-13(6-11(3)26-17)16(23)15-14(22)4-5-24-18(15)19;/h4-6,10,12,20-21,23H,7-9H2,1-3H3;1H |
InChIキー |
ILMZTINRCDWCLG-UHFFFAOYSA-N |
正規SMILES |
CC1=CC2=C(C3=C(C(=C2O1)OCC(C[NH2+]CC(C)C)O)OC=CC3=O)O.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















